![molecular formula C16H15N3O2 B2472022 N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide CAS No. 794554-94-2](/img/structure/B2472022.png)
N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, also known as JWH-250, is a synthetic cannabinoid that is commonly used in scientific research. This compound is structurally similar to the phytocannabinoid THC, which is found in the cannabis plant. However, JWH-250 is much more potent than THC and has a different mechanism of action. In
Scientific Research Applications
Leishmanicidal Activity
Compound 8: has demonstrated significant leishmanicidal activity against Leishmania mexicana. In a study by Nieto-Meneses et al., it was synthesized and found to have an IC50 value in the micromolar range against L. mexicana. Additionally, it inhibited 68.27% of the activity of recombinant L. mexicana arginase . The compound induces several changes at the ultrastructural level, including membrane blebbing, autophagosome formation, and mitochondrial disorganization. It also triggers the production of reactive oxygen species (ROS) and leads to parasite apoptosis. In an experimental model of cutaneous leishmaniasis, it reduced the parasite load by 71% compared to a control . These findings suggest its potential use in treating cutaneous leishmaniasis.
Potential Biomarker for 25I-NBOMe Usage
Interestingly, Compound 8 has also been implicated in forensic toxicology. In a study by Poklis et al., metabolites of Compound 8 were identified in urine samples from humans and fresh liver microsomes from mice. Specifically, the 2′ and 5′-desmethyl metabolites were proposed as potential biomarkers for detecting the usage of 25I-NBOMe, a hallucinogenic compound .
Mechanism of Action
Target of Action
N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, also known as A-796,260, is a synthetic cannabinoid compound
Mode of Action
mexicana arginase . This suggests that the compound may interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.
Biochemical Pathways
Inhibition of arginase could potentially disrupt this pathway .
Result of Action
The compound induces several changes in the cellular structure, such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization . It also triggers the production of reactive oxygen species (ROS) and induces apoptosis in parasites . In an experimental model of cutaneous leishmaniasis, it reduced 71% of the parasite load .
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-14-9-5-2-6-11(14)10-17-16(20)15-12-7-3-4-8-13(12)18-19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMPUMVNJWOVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide |
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